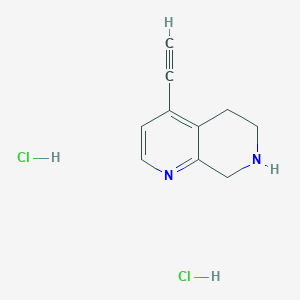

4-乙炔基-5,6,7,8-四氢-1,7-萘啶;二盐酸盐

货号 B2419771

CAS 编号:

2416237-29-9

分子量: 231.12

InChI 键: LQBLTQMBPZPQJB-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

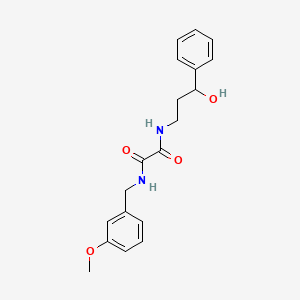

“4-Ethynyl-5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrochloride” is a chemical compound with the molecular formula C10H12Cl2N2 . It is a derivative of 5,6,7,8-tetrahydro-1,7-naphthyridine, which is a conformationally-locked analog of the pharmacologically active 2-(3-pyridyl)ethylamine .

Synthesis Analysis

The synthesis of a related compound, a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, has been reported . The synthesis features a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas, an unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation as key steps . This represents the first example of the enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound .Molecular Structure Analysis

The molecular structure of “4-Ethynyl-5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrochloride” can be found in various chemical databases . The compound has a tetrahydronaphthyridine ring, which is a conformationally-locked analog of the pharmacologically active 2-(3-pyridyl)ethylamine .Chemical Reactions Analysis

The synthesis of related compounds involves reactions such as Heck-type vinylation of chloropyridine using ethylene gas, formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and ruthenium-catalyzed enantioselective transfer hydrogenation .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Ethynyl-5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrochloride” can be found in chemical databases . For example, the molecular weight is 231.12 g/mol.科学研究应用

合成和化学性质

- 改进的合成方法:5,6,7,8-四氢-1,7-萘啶的合成方法得到了改进,与以往的方法相比有了显著的进步。该化合物作为药理活性结构的构象锁定类似物 (Dow & Schneider, 2001)。

- 与胺的反应性:该化合物对亲核试剂表现出不同的反应性,能够合成单氨基和二氨基取代衍生物,展示了其化学多功能性 (Sirakanyan 等,2014)。

- 氢化衍生物:5-羟基-1,7-萘啶衍生物的部分氢化反应生成四氢-1,7-萘啶-5-醇和相关化合物,拓展了其在化学合成中的应用 (Messinger & Meyer-Barrientos, 1981)。

药物研究

- 抗眩晕药:四氢-1,6-萘啶甲基同系物(与 5,6,7,8-四氢-1,7-萘啶相关的类别)已被合成,并讨论了其在抗眩晕治疗中的潜力 (Shiozawa 等,1984)。

- 视黄酸相关孤儿受体 γt 反向激动剂:四氢萘啶骨架已被用于合成 TAK-828F,这是一种强效的 RORγt 反向激动剂,表明具有潜在的治疗应用 (Tsuruoka 等,2020)。

- 乙酰胆碱酯酶抑制剂:桥接四氢-1,6-萘啶(设计为石杉碱 A 的类似物)已被合成,并评估了其抑制乙酰胆碱酯酶的能力,这对阿尔茨海默病的治疗具有重要意义 (Vanlaer 等,2009)。

属性

IUPAC Name |

4-ethynyl-5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.2ClH/c1-2-8-3-6-12-10-7-11-5-4-9(8)10;;/h1,3,6,11H,4-5,7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFREESUBPHTOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2CCNCC2=NC=C1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethynyl-5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

N-methyl-N-pyridin-2-ylpiperidine-3-carboxamide

1019374-32-3

![N-[2,2-Bis(furan-2-yl)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2419688.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2419701.png)

![2-((3-methoxybenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2419705.png)

![N-(4-ethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2419710.png)